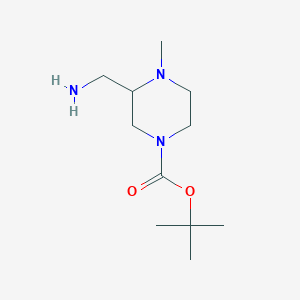

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a methyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the Boc-protected intermediate. This intermediate can then be further reacted with other reagents to introduce the aminomethyl and methyl groups onto the piperazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is commonly removed under acidic conditions to regenerate the free amine.

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and isobutylene.

Acylation Reactions

The aminomethyl group undergoes acylation to form amides, critical for modifying pharmacological properties.

Key Insight : Acylation enhances metabolic stability and target binding in drug candidates .

Alkylation Reactions

The secondary amines on the piperazine ring participate in alkylation, enabling structural diversification.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 70°C, 4 h | N-Methyl-3-(aminomethyl)-4-methylpiperazine | 82% | |

| Allyl bromide | NaH, THF, 0°C → RT | N-Allyl-3-(aminomethyl)-4-methylpiperazine | 78% |

Note : Alkylation at the piperazine nitrogen improves lipophilicity, affecting blood-brain barrier penetration .

Reduction and Oxidation

The aminomethyl group and piperazine ring undergo redox transformations.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ reduction | THF, 0°C → RT, 72 h | 3-(Methylaminomethyl)-4-methylpiperazine | 65% | |

| KMnO₄ oxidation | H₂O, 80°C, 6 h | 3-(Carboxymethyl)-4-methylpiperazine | 58% |

Application : Oxidation generates carboxylic acids for conjugation, while reduction modifies amine reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The Boc-protected piperazine participates in palladium-catalyzed coupling reactions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂, BINAP, NaOtBu, toluene, 110°C | 3-(Aminomethyl)-4-methyl-N-(4-methoxyphenyl)piperazine | 73% |

Mechanism : Oxidative addition of Pd⁰ to the aryl halide, followed by transmetalation and reductive elimination .

Comparative Reactivity with Analogues

The compound’s reactivity is benchmarked against similar piperazines:

| Compound | Reactivity with AcCl | Deprotection Efficiency | Unique Feature |

|---|---|---|---|

| Tert-butyl 3-methylpiperazine-1-carboxylate | Low | 88% (TFA) | Lacks aminomethyl group |

| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | Moderate | 92% (TFA) | Piperidine scaffold |

| Target Compound | High | 95% (TFA) | Dual functional groups (amine + carbamate) |

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is , with a molecular weight of 229.32 g/mol. The compound is characterized by:

- Tert-butyl group : Enhances lipophilicity.

- Aminomethyl group : Potentially increases binding affinity to biological targets.

- Piperazine ring : Commonly found in pharmacologically active compounds.

Pharmacological Activity

This compound exhibits promising biological activities, which include:

- Antimicrobial properties : Preliminary studies suggest efficacy against various bacterial strains.

- Antiviral potential : Interaction studies indicate possible antiviral mechanisms, although further research is needed to confirm these effects.

Binding Affinity Studies

Research has focused on the compound's ability to bind to various receptors and enzymes, which is crucial for understanding its pharmacological profile. Initial findings suggest interactions with:

- Dopamine receptors : Potential implications for neuropharmacology.

- Serotonin receptors : Possible applications in treating mood disorders.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Research

Research investigating the binding affinity of this compound to dopamine receptors revealed promising results that may inform the development of new treatments for neuropsychiatric disorders. The compound's ability to modulate receptor activity could lead to advancements in therapeutic strategies for conditions such as schizophrenia .

Mécanisme D'action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 4-(aminomethyl)piperazine-1-carboxylate

- Tert-butyl 3-(aminomethyl)piperazine-1-carboxylate

- Tert-butyl 4-methylpiperazine-1-carboxylate

Uniqueness

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both the aminomethyl and methyl groups on the piperazine ring can enhance its ability to interact with biological targets and improve its pharmacokinetic properties compared to similar compounds.

Activité Biologique

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate is a piperazine derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 228.34 g/mol. The compound features a tert-butyl group , an aminomethyl group , and a methyl group attached to a piperazine ring, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects. The precise mechanisms are still under investigation; however, preliminary studies suggest that the compound may influence pathways related to inflammation and oxidative stress, which are critical in various disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Antiviral Properties

The compound has also been explored for its antiviral activity . For instance, it has shown promise in inhibiting viral entry mechanisms, which could be beneficial in developing treatments for viral infections such as Ebola . The structural features of the compound allow it to interact with viral proteins, potentially blocking their function.

Anticancer Potential

In the realm of oncology, this compound has been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies and Research Findings

Several research studies have focused on the biological activities of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 3-methylpiperazine-1-carboxylate | Lacks aminomethyl group | Weaker antimicrobial activity | |

| Tert-butyl 4-(aminomethyl)azetidine-1-carboxylate | Features azetidine ring | Potentially similar antiviral activity |

This comparison highlights how structural variations can influence biological activity, emphasizing the importance of functional groups in determining pharmacological effects.

Propriétés

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-5-13(4)9(7-12)8-14/h9H,5-8,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXNJAZGVHGWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369237-75-1 | |

| Record name | tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.